

4-(Ethylamino)benzoic acid solubility in organic solvents

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Compound of Interest

Compound Name: 4-(Ethylamino)benzoic acid

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An In-Depth Technical Guide to the Solubility of **4-(Ethylamino)benzoic Acid** in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical physicochemical parameter that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of **4-(Ethylamino)benzoic acid**, a key organic compound. In the absence of extensive published data for this specific molecule, this guide establishes a predictive framework by analyzing its structural attributes and drawing parallels with the well-documented solubility of its close structural analog, benzocaine (ethyl 4-aminobenzoate). We present a detailed exploration of the theoretical principles governing solubility, a step-by-step experimental protocol for its determination, and a discussion on the analytical techniques for quantification. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their laboratory and development endeavors.

Introduction: The Pivotal Role of Solubility in Pharmaceutical Sciences

In the realm of pharmaceutical development, understanding the solubility of an API is not merely an academic exercise; it is a cornerstone of successful drug design and manufacturing. [1][2][3] The extent to which a compound dissolves in a particular solvent system dictates the efficiency of its crystallization, the feasibility of its formulation into a stable dosage form, and ultimately, its therapeutic efficacy. [4][5] **4-(Ethylamino)benzoic acid** (C₉H₁₁NO₂), a derivative of benzoic acid, possesses structural features—an aromatic ring, a carboxylic acid group, and a secondary amine—that suggest a complex and interesting solubility profile across a range of organic solvents.

This guide will navigate the multifaceted nature of **4-(Ethylamino)benzoic acid**'s solubility, providing both theoretical insights and practical, field-proven methodologies. By understanding the "why" behind the "how," researchers can move beyond rote experimentation to a more intuitive and efficient approach to solubility studies.

Physicochemical Profile of 4-(Ethylamino)benzoic acid

A thorough understanding of a molecule's intrinsic properties is fundamental to predicting its behavior in different solvent environments.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₂	[6][7]
Molecular Weight	165.19 g/mol	[6][7]
IUPAC Name	4-(ethylamino)benzoic acid	[6]
CAS Number	7409-09-8	[6][7]
Structure	<div><div></div><div></div></div>	
	CCNC1=CC=C(C=C1)C(=O)O	[6]

The structure of **4-(Ethylamino)benzoic acid** reveals its amphiphilic nature. The benzene ring provides a nonpolar, hydrophobic character, while the carboxylic acid and the ethylamino groups introduce polarity and the capacity for hydrogen bonding. This duality is the primary determinant of its solubility in various organic solvents.

Predicting Solubility: Insights from a Structural Analog (Benzocaine)

Direct, quantitative solubility data for **4-(Ethylamino)benzoic acid** in a wide array of organic solvents is not readily available in the public domain. However, we can glean significant insights from the solubility of benzocaine (ethyl 4-aminobenzoate), a compound with a high degree of structural similarity. Benzocaine's solubility has been experimentally determined in several organic solvents, and this data serves as an excellent predictive tool.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

The key structural difference is the presence of a carboxylic acid in **4-(Ethylamino)benzoic acid** versus an ethyl ester in benzocaine. This will likely lead to stronger intermolecular interactions, particularly in protic solvents, for **4-(Ethylamino)benzoic acid**.

Table 1: Experimental Solubility of Benzocaine (Form I and II) in Various Organic Solvents at Different Temperatures[\[8\]](#)[\[10\]](#)[\[11\]](#)

Solvent	Temperature (°C)	Solubility (mole fraction, x) - Form I	Solubility (mole fraction, x) - Form II
1,4-Dioxane	5	0.134	-
25	0.229	0.244	
50	-	0.404	
Acetone	5	0.121	-
25	0.210	0.224	
50	-	0.370	
Ethyl Acetate	5	0.082	-
25	0.150	0.160	
50	-	0.283	
Chloroform	5	0.057	-
25	0.121	0.129	
50	-	0.242	
Acetonitrile	5	0.029	-
25	0.063	0.067	
50	-	0.134	
Methanol	5	0.028	-
25	0.062	0.066	
50	-	0.136	
n-Butanol	5	0.021	-
25	0.047	0.050	
50	-	0.104	
Toluene	5	0.012	-
25	0.031	0.033	

50	-	0.071
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Analysis and Extrapolation to **4-(Ethylamino)benzoic acid**:

- **High Solubility in Polar Aprotic Solvents:** Benzocaine exhibits high solubility in 1,4-dioxane and acetone.[8][10][11] This is due to favorable dipole-dipole interactions. It is anticipated that **4-(Ethylamino)benzoic acid** will also be highly soluble in these solvents, perhaps even more so due to the additional hydrogen bonding capabilities of the carboxylic acid group.
- **Moderate Solubility in Esters and Chlorinated Solvents:** The solubility of benzocaine is moderate in ethyl acetate and chloroform.[8][10][11] A similar trend is expected for **4-(Ethylamino)benzoic acid**.
- **Lower Solubility in Alcohols and Nonpolar Solvents:** Benzocaine's solubility is lower in alcohols like methanol and n-butanol, and significantly lower in the nonpolar solvent toluene. [8][10][11] While the carboxylic acid of **4-(Ethylamino)benzoic acid** can hydrogen bond with alcohols, the energy required to break the crystal lattice structure of the solid acid may result in similarly modest solubility. Its solubility in nonpolar solvents like toluene is expected to be low.

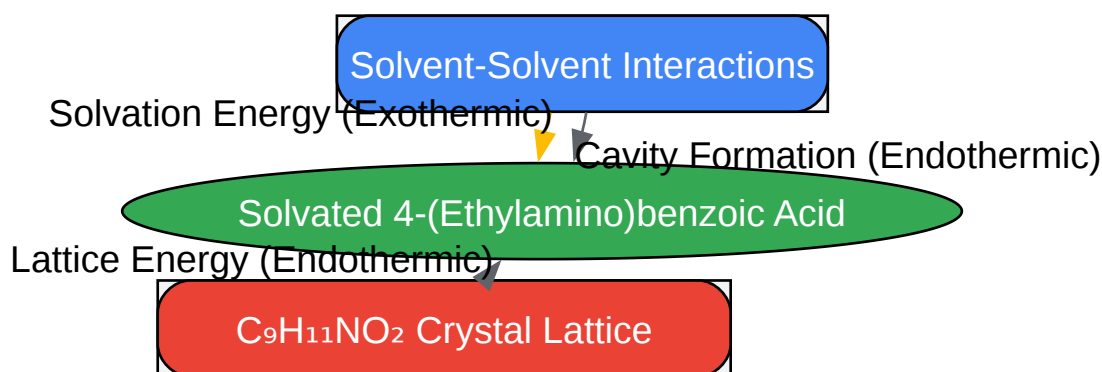
The Science of Dissolution: A Mechanistic Perspective

Solubility is governed by a thermodynamic equilibrium between the solid state and the solution. The process can be conceptualized by the following relationship:

$$\Delta G_{\text{solution}} = \Delta H_{\text{solution}} - T\Delta S_{\text{solution}}$$

For dissolution to be spontaneous, the Gibbs free energy of the solution ($\Delta G_{\text{solution}}$) must be negative. This is influenced by the enthalpy of solution ($\Delta H_{\text{solution}}$), which is the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions, and the entropy of solution ($\Delta S_{\text{solution}}$), which is typically positive as the system becomes more disordered.

The interplay of intermolecular forces is paramount.



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Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

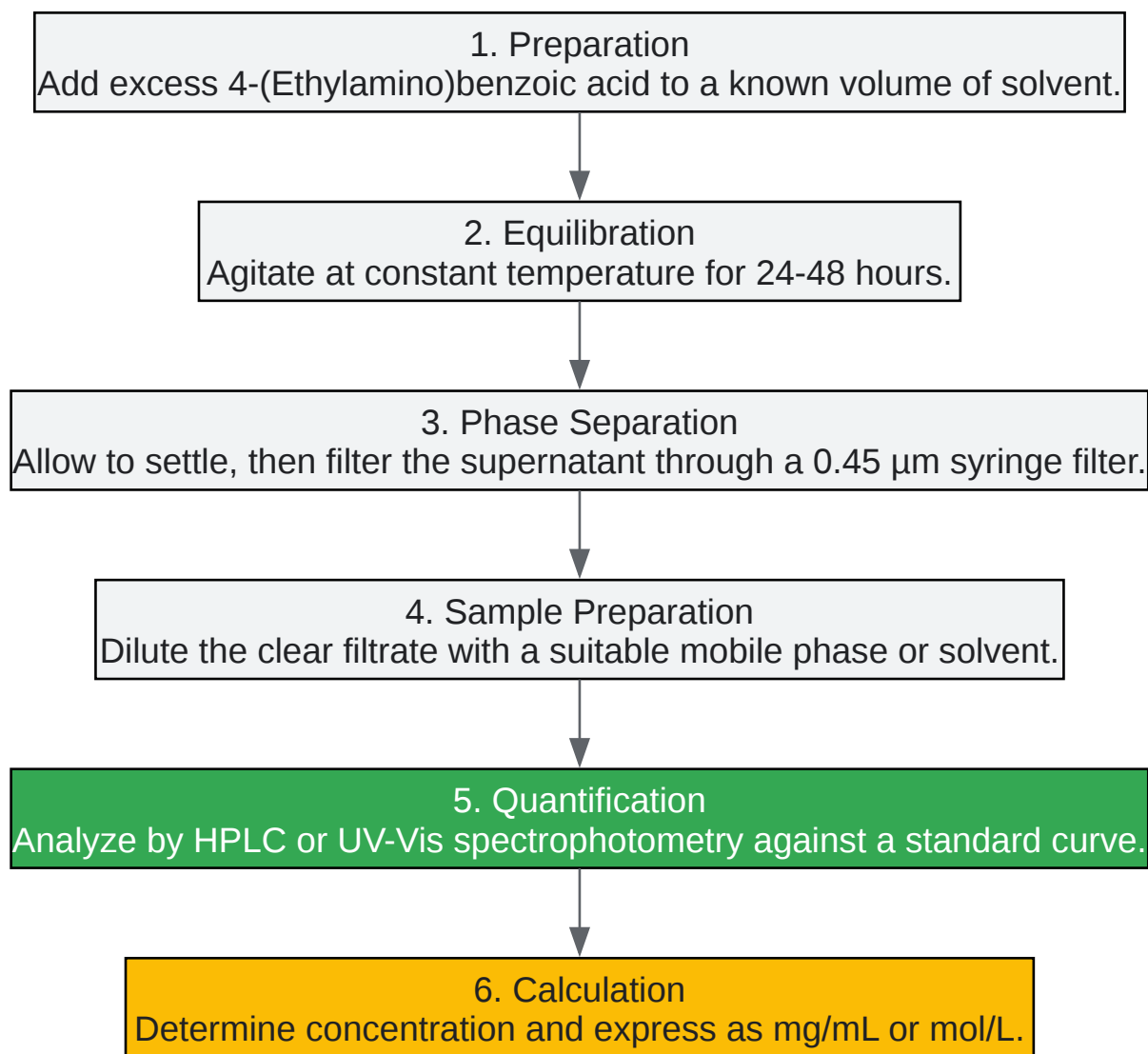
The following protocol outlines the Shake-Flask method, a gold-standard approach for determining thermodynamic (equilibrium) solubility.^{[4][12]}

Objective: To determine the equilibrium solubility of **4-(Ethylamino)benzoic acid** in a selected organic solvent at a controlled temperature.

Materials:

- **4-(Ethylamino)benzoic acid** (solid)
- Selected organic solvent (e.g., methanol, acetone, ethyl acetate)
- Scintillation vials or sealed flasks
- Temperature-controlled shaker or water bath
- Syringe filters (0.45 µm, solvent-compatible)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer^{[13][14][15]}

Protocol Workflow:



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Caption: Shake-flask solubility determination workflow.

Step-by-Step Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **4-(Ethylamino)benzoic acid** to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

- Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaker or water bath set to the desired constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[\[12\]](#) Preliminary studies can determine the minimum time required to reach a plateau in concentration.
- Sample Collection and Preparation:
 - Remove the vials from the shaker and allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a solvent-compatible 0.45 µm filter to remove any particulate matter. This step is critical to avoid artificially high results.
 - Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Prepare a series of standard solutions of **4-(Ethylamino)benzoic acid** of known concentrations.
 - Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[\[13\]](#)[\[14\]](#)[\[15\]](#)
 - Construct a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standards.
 - Determine the concentration of the diluted sample from the calibration curve.
- Calculation of Solubility:

- Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of **4-(Ethylamino)benzoic acid** in the chosen solvent at that specific temperature.

Conclusion and Future Directions

This guide has provided a foundational understanding of the solubility of **4-(Ethylamino)benzoic acid** in organic solvents. By leveraging data from the structural analog benzocaine, we have established a predictive framework for its solubility behavior. Furthermore, a detailed, validated experimental protocol has been presented to enable researchers to generate precise and reliable solubility data.

For professionals in drug development, it is recommended to perform experimental solubility determinations in a range of solvents with varying polarities (e.g., a nonpolar solvent like heptane, a polar aprotic solvent like acetone, and a polar protic solvent like methanol) at different temperatures. This data will be invaluable for process optimization, formulation development, and the creation of robust thermodynamic models for solubility prediction.^{[1][16][17][18]}

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